Sodium 5-((4-amino-5-hydroxy-o-tolyl)azo)-2-chlorobenzenesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SODIUM 5-[(4-AMINO-5-HYDROXY-O-TOLYL)AZO]-2-CHLOROBENZENESULFONATE is a synthetic azo compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications. The compound is characterized by its complex molecular structure, which includes an azo group (-N=N-) linking two aromatic rings, one of which contains a sulfonate group, making it water-soluble.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SODIUM 5-[(4-AMINO-5-HYDROXY-O-TOLYL)AZO]-2-CHLOROBENZENESULFONATE typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-5-hydroxy-o-toluidine using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 2-chlorobenzenesulfonic acid under alkaline conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products. The final product is purified through crystallization and filtration processes.
Analyse Chemischer Reaktionen
Types of Reactions
SODIUM 5-[(4-AMINO-5-HYDROXY-O-TOLYL)AZO]-2-CHLOROBENZENESULFONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
SODIUM 5-[(4-AMINO-5-HYDROXY-O-TOLYL)AZO]-2-CHLOROBENZENESULFONATE has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy to highlight cellular structures.
Medicine: Investigated for its potential use in drug delivery systems due to its water solubility and stability.
Industry: Widely used as a dye in textiles, food coloring, and cosmetics.
Wirkmechanismus
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved include:
Binding to proteins: The compound can bind to proteins, altering their structure and function.
Interference with cellular processes: It can interfere with cellular processes by interacting with enzymes and other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- SODIUM 4-[(2-HYDROXY-1-NAPHTHYL)AZO]BENZENESULFONATE
- SODIUM 2-[(4-AMINO-5-HYDROXY-2-METHYLPHENYL)AZO]BENZENESULFONATE
Uniqueness
SODIUM 5-[(4-AMINO-5-HYDROXY-O-TOLYL)AZO]-2-CHLOROBENZENESULFONATE is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and physical properties. Its water solubility and stability make it particularly valuable in various industrial and research applications.
Eigenschaften
CAS-Nummer |
94166-73-1 |
---|---|
Molekularformel |
C13H11ClN3NaO4S |
Molekulargewicht |
363.75 g/mol |
IUPAC-Name |
sodium;5-[(4-amino-5-hydroxy-2-methylphenyl)diazenyl]-2-chlorobenzenesulfonate |
InChI |
InChI=1S/C13H12ClN3O4S.Na/c1-7-4-10(15)12(18)6-11(7)17-16-8-2-3-9(14)13(5-8)22(19,20)21;/h2-6,18H,15H2,1H3,(H,19,20,21);/q;+1/p-1 |
InChI-Schlüssel |
UPGFSXRNCUHGBM-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=C(C=C1N=NC2=CC(=C(C=C2)Cl)S(=O)(=O)[O-])O)N.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.